

# 5-Bromo-3-chloro-2-fluorobenzotrifluoride chemical properties

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## Compound of Interest

**Compound Name:** 5-Bromo-3-chloro-2-fluorobenzotrifluoride

**Cat. No.:** B3030504

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An In-depth Technical Guide to **5-Bromo-3-chloro-2-fluorobenzotrifluoride**: Properties, Reactivity, and Synthetic Applications

## Authored by: A Senior Application Scientist

### Introduction

**5-Bromo-3-chloro-2-fluorobenzotrifluoride** is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring four distinct functionalities on the benzene ring—a bromine atom, a chlorine atom, a fluorine atom, and a trifluoromethyl group—renders it a highly versatile and valuable synthetic building block. The trifluoromethyl (CF<sub>3</sub>) group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[1][2]</sup> The bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.<sup>[1]</sup>

This guide provides a comprehensive overview of the known chemical properties, predicted spectral characteristics, and synthetic utility of **5-Bromo-3-chloro-2-fluorobenzotrifluoride**, offering a technical resource for researchers and drug development professionals.

# Part 1: Core Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate information from suppliers and make expert predictions based on its structure.

## Physicochemical Data

The core identifying and physical properties of **5-Bromo-3-chloro-2-fluorobenzotrifluoride** are summarized in the table below. This data is critical for reaction planning, safety assessments, and purification strategies.

Property	Value	Source
CAS Number	914225-67-5	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrClF <sub>4</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	277.44 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Not specified (likely a liquid or low-melting solid)	N/A
Boiling Point	189 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.8 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	68.1 ± 25.9 °C	<a href="#">[4]</a>
Refractive Index	1.476	<a href="#">[4]</a>
LogP (XLogP3)	4.26	<a href="#">[4]</a>

## Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While public spectral data is limited<sup>[7]</sup>, the expected NMR spectra can be predicted based on the compound's structure.

- $^1\text{H}$  NMR: The spectrum would feature two signals corresponding to the two aromatic protons.
  - The proton at C6 (adjacent to the bromine) would likely appear as a doublet, split by the proton at C4.
  - The proton at C4 (between the chlorine and bromine) would appear as a doublet of doublets, split by the proton at C6 and the fluorine atom at C2.
- $^{19}\text{F}$  NMR: Two distinct signals are expected.
  - A singlet for the highly deshielded  $-\text{CF}_3$  group.
  - A more complex multiplet for the fluorine atom at C2, coupled to the aromatic protons.
- $^{13}\text{C}$  NMR: The spectrum would show seven distinct signals for the seven carbon atoms, with characteristic splitting patterns (quartet) for the  $-\text{CF}_3$  carbon and C-F couplings for the carbons attached to or near the fluorine atom.

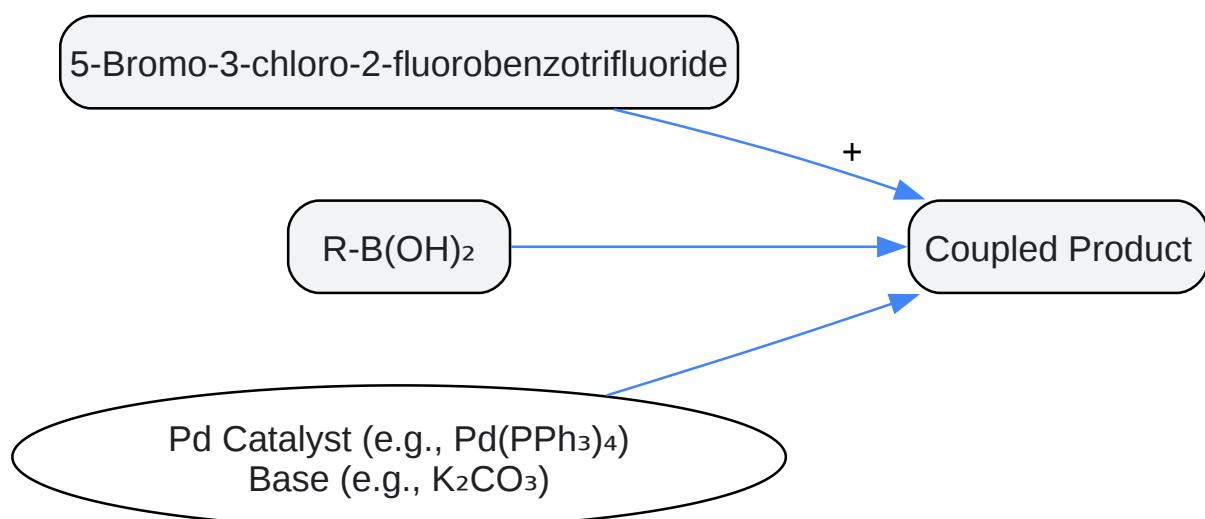
## Part 2: Chemical Reactivity and Synthetic Utility

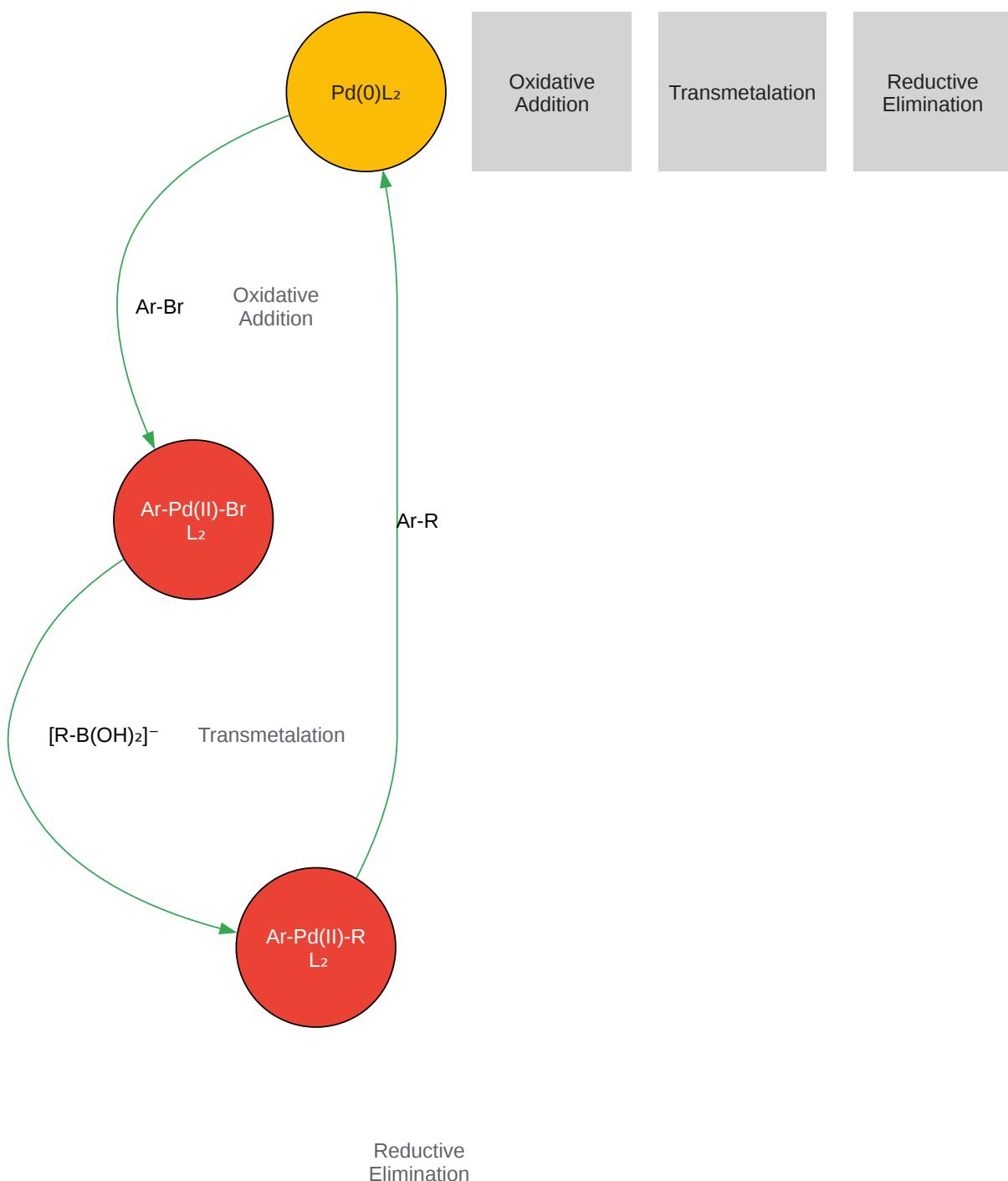
The synthetic value of **5-Bromo-3-chloro-2-fluorobenzotrifluoride** lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This regioselectivity is the cornerstone of its utility as a building block.

### Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is the primary site for synthetic modification. It readily participates in cornerstone C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for assembling complex molecular scaffolds from simpler precursors.[\[1\]](#)[\[2\]](#)

The general scheme for a Suzuki-Miyaura coupling is shown below, where the bromine is selectively replaced, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.



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